molecular formula C12H24NO3P B5063095 (2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid

(2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B5063095
M. Wt: 261.30 g/mol
InChI Key: XPIFRLNFQYDAJY-UHFFFAOYSA-N
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Description

(2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid is a compound that features a cyclohexyl ring with a hydroxyl group, a piperidine ring, and a phosphinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid typically involves the reaction of cyclohexanol with piperidine and a phosphinic acid derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of cyclohexanone derivatives, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

(2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The phosphinic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid is unique due to the combination of its structural features. The presence of the cyclohexyl ring, piperidine ring, and phosphinic acid group in a single molecule provides a versatile platform for various chemical modifications and biological interactions. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

(2-hydroxycyclohexyl)-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO3P/c14-11-6-2-3-7-12(11)17(15,16)10-13-8-4-1-5-9-13/h11-12,14H,1-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIFRLNFQYDAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CP(=O)(C2CCCCC2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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